molecular formula C21H12FN3OS B244069 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide

Cat. No. B244069
M. Wt: 373.4 g/mol
InChI Key: IZZKNFAQWZJEMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide, also known as BIRB 796, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds known as p38 mitogen-activated protein kinase (MAPK) inhibitors, which have been investigated for their anti-inflammatory and anti-cancer properties.

Mechanism of Action

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 is a selective inhibitor of p38 MAPK, which is a key signaling molecule involved in the regulation of inflammation, apoptosis, and cell differentiation. By inhibiting p38 MAPK, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 reduces the production of pro-inflammatory cytokines and inhibits the growth of cancer cells. N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 has also been shown to inhibit the accumulation of tau protein, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of many inflammatory diseases. N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the accumulation of tau protein in the brains of mice with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 in lab experiments is its high selectivity for p38 MAPK, which allows for more precise targeting of this signaling pathway. Another advantage is its ability to inhibit the production of pro-inflammatory cytokines, which makes it a useful tool for studying the role of inflammation in various diseases. However, one limitation of using N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 is its potential toxicity, which can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to better understand the potential toxic effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 and to develop safer and more effective p38 MAPK inhibitors.

Synthesis Methods

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-aminobenzothiazole with 2-bromoaniline to form 2-(2-bromo-phenylamino)-1,3-benzothiazole. This intermediate is then reacted with 4-cyano-2-fluorobenzoyl chloride to form N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796. The final product is purified using column chromatography to obtain a highly pure compound.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 has been extensively studied for its potential therapeutic applications. It has been investigated for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 has also been studied for its anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide 796 has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

properties

Molecular Formula

C21H12FN3OS

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C21H12FN3OS/c22-16-11-13(12-23)9-10-14(16)20(26)24-17-6-2-1-5-15(17)21-25-18-7-3-4-8-19(18)27-21/h1-11H,(H,24,26)

InChI Key

IZZKNFAQWZJEMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=C(C=C4)C#N)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=C(C=C4)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.